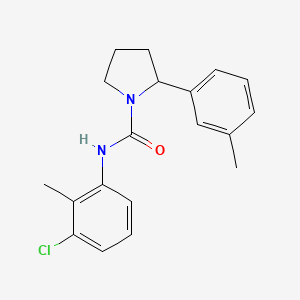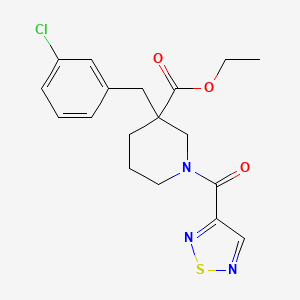
N-(3-chloro-2-methylphenyl)-2-(3-methylphenyl)-1-pyrrolidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-2-methylphenyl)-2-(3-methylphenyl)-1-pyrrolidinecarboxamide, also known as JNJ-42165279, is a novel small molecule drug that has shown potential in treating various diseases. This compound belongs to the class of pyrrolidinecarboxamides and has gained attention due to its unique chemical structure and mechanism of action.
Wirkmechanismus
N-(3-chloro-2-methylphenyl)-2-(3-methylphenyl)-1-pyrrolidinecarboxamide acts as a selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. This receptor is involved in the regulation of pain and inflammation. By blocking this receptor, N-(3-chloro-2-methylphenyl)-2-(3-methylphenyl)-1-pyrrolidinecarboxamide can reduce pain and inflammation in various disease conditions.
Biochemical and Physiological Effects:
N-(3-chloro-2-methylphenyl)-2-(3-methylphenyl)-1-pyrrolidinecarboxamide has been shown to have several biochemical and physiological effects. It can reduce the release of pro-inflammatory cytokines and chemokines, which are responsible for inflammation. The compound can also reduce the activation of immune cells, which play a crucial role in the pathogenesis of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-chloro-2-methylphenyl)-2-(3-methylphenyl)-1-pyrrolidinecarboxamide has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and modified. The compound has also shown to have good bioavailability and pharmacokinetic properties. However, the limitations of N-(3-chloro-2-methylphenyl)-2-(3-methylphenyl)-1-pyrrolidinecarboxamide include its selectivity for TRPV1 receptor, which may limit its effectiveness in treating diseases that involve other receptors.
Zukünftige Richtungen
Several future directions for N-(3-chloro-2-methylphenyl)-2-(3-methylphenyl)-1-pyrrolidinecarboxamide include further studies on its potential therapeutic applications in various diseases. The compound can also be modified to improve its selectivity and potency for TRPV1 receptor. Additionally, N-(3-chloro-2-methylphenyl)-2-(3-methylphenyl)-1-pyrrolidinecarboxamide can be used as a tool compound to study the role of TRPV1 receptor in various disease conditions.
Conclusion:
In conclusion, N-(3-chloro-2-methylphenyl)-2-(3-methylphenyl)-1-pyrrolidinecarboxamide is a novel small molecule drug that has shown potential in treating various diseases. The compound acts as a selective antagonist of TRPV1 receptor and can reduce pain and inflammation in various disease conditions. Further studies are needed to explore the full potential of N-(3-chloro-2-methylphenyl)-2-(3-methylphenyl)-1-pyrrolidinecarboxamide in treating various diseases.
Synthesemethoden
The synthesis of N-(3-chloro-2-methylphenyl)-2-(3-methylphenyl)-1-pyrrolidinecarboxamide involves a series of chemical reactions that start with the condensation of 3-chloro-2-methylbenzaldehyde and 3-methylbenzaldehyde with pyrrolidine-1-carboxylic acid. The resulting product is then subjected to further chemical modifications to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-2-methylphenyl)-2-(3-methylphenyl)-1-pyrrolidinecarboxamide has been extensively studied for its potential therapeutic applications. It has shown promising results in treating various diseases such as inflammatory bowel disease, rheumatoid arthritis, and neuropathic pain. The compound has also been studied for its potential in treating cancer and has shown to be effective in inhibiting tumor growth in preclinical studies.
Eigenschaften
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-(3-methylphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O/c1-13-6-3-7-15(12-13)18-10-5-11-22(18)19(23)21-17-9-4-8-16(20)14(17)2/h3-4,6-9,12,18H,5,10-11H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAZSLUPHYKDNHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2CCCN2C(=O)NC3=C(C(=CC=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[6-(4-biphenylyloxy)-2-phenyl-4-pyrimidinyl]morpholine](/img/structure/B6117944.png)
![{1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinyl}(4-methoxy-3,5-dimethylphenyl)methanone](/img/structure/B6117946.png)
![7-(ethylsulfonyl)-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6117952.png)

![N-[(1-{[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-3-piperidinyl)methyl]acetamide](/img/structure/B6117960.png)

![N-{2-[(3,4-dimethylphenyl)amino]-1-methyl-2-oxoethyl}benzamide](/img/structure/B6117973.png)
![4-chloro-N-[4-methyl-3-(propionylamino)phenyl]benzamide](/img/structure/B6117978.png)
![5-{1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-3-methylisoxazole](/img/structure/B6117991.png)
![4-(8,9-dihydro-7H-cyclopenta[e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol](/img/structure/B6118001.png)
![methyl 5-ethyl-2-({[(4-pyridinylmethyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B6118028.png)
![3-({2-[(phenoxyacetyl)amino]benzoyl}amino)benzoic acid](/img/structure/B6118036.png)
![2-allyl-5-{[(4-chlorophenyl)amino]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B6118047.png)
![2-[({[5,6-dimethyl-4-oxo-3-(3-pyridinylmethyl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}acetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B6118049.png)